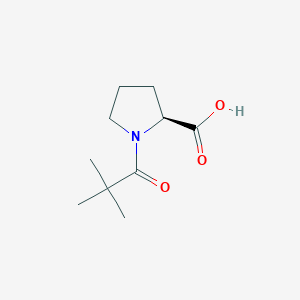

L-Proline, 1-(2,2-dimethyl-1-oxopropyl)-

Description

Historical Context of Proline-Derived Catalysis in Asymmetric Reactions

The story of proline in organocatalysis began long before the field was formally recognized. A landmark moment occurred in the early 1970s with the discovery of the Hajos–Parrish–Eder–Sauer–Wiechert reaction. mdpi.combohrium.com This intramolecular aldol (B89426) reaction, independently reported by research groups at Schering AG and Hoffmann-La Roche, utilized a catalytic amount of L-proline to produce a chiral bicyclic ketol with high enantiomeric excess (93% ee). mdpi.combohrium.com This reaction was pivotal as it demonstrated that a simple, naturally occurring chiral molecule could induce significant asymmetry in a carbon-carbon bond-forming reaction, mimicking the function of complex enzymes. mdpi.com

For nearly three decades, this discovery remained a notable but somewhat isolated example. The renaissance of proline catalysis began in 2000 when Benjamin List and Carlos F. Barbas III demonstrated that L-proline could also catalyze intermolecular aldol reactions, broadening its applicability. mdpi.com This work sparked a surge of interest in organocatalysis, establishing L-proline as a "minimal enzyme" or "micro-aldolase" capable of facilitating a wide range of asymmetric transformations, including Mannich reactions, Michael additions, and α-aminations. mdpi.comrsc.org The mechanism generally proceeds through the formation of a nucleophilic enamine intermediate from a ketone or aldehyde donor, with the proline's carboxylic acid group activating the electrophile via hydrogen bonding, thus orchestrating the stereochemical outcome of the reaction. mdpi.com

Evolution of N-Acylated Proline Derivatives as Chiral Catalysts

While L-proline itself is a remarkably effective catalyst, its application can be limited by factors such as high catalyst loading requirements and modest selectivity in certain reactions. researchgate.net This spurred researchers to develop modified proline scaffolds to overcome these limitations and expand the scope of proline-catalyzed reactions. One of the most fruitful strategies has been the modification of the secondary amine on the pyrrolidine (B122466) ring, leading to the development of N-acylated proline derivatives.

By replacing the N-H proton with an acyl group (such as acetyl, benzoyl, or pivaloyl), the catalyst's properties can be significantly altered. This N-substitution prevents the formation of certain undesired side products and modifies the catalyst's solubility, steric bulk, and electronic nature. These changes directly influence the transition state of the catalyzed reaction, often leading to enhanced enantioselectivity and diastereoselectivity. researchgate.net The development of these derivatives, particularly prolinamides (where the carboxylic acid is converted to an amide), has created a new generation of highly efficient and selective bifunctional organocatalysts. scirp.org

Significance of the Pivaloyl Group in Enhancing Proline-Based Chiral Systems

The pivaloyl group, chemically known as a 2,2-dimethyl-1-oxopropyl group, is characterized by its bulky tert-butyl moiety attached to a carbonyl. When appended to the proline nitrogen, this group exerts a profound influence on the catalyst's structure and reactivity through a combination of steric and electronic effects.

Steric Influence: The significant steric hindrance of the tert-butyl group plays a crucial role in controlling the trajectory of approaching substrates. By physically blocking one face of the reactive intermediate, it can enhance the facial selectivity of the reaction, leading to higher enantiomeric excess in the product. This bulkiness can also improve the stability and recyclability of catalysts, particularly when they are immobilized on a polymer support.

Electronic Influence: The pivaloyl group is strongly electron-donating. This electronic character can stabilize key intermediates and transition states in the catalytic cycle. Research on peptides has shown that electron-rich acyl groups, like pivaloyl, promote specific helical conformations, suggesting that these electronic effects can enforce a more rigid and predictable catalytic environment, which is essential for high stereoselectivity.

A key application demonstrating the utility of this structural motif is in the enantioselective reduction of ketimines. Prolinamides derived from N-pivaloyl-L-proline have been successfully employed as organocatalysts in reactions with trichlorosilane (B8805176), yielding chiral secondary amines with excellent enantioselectivities. This highlights how the pivaloyl group contributes to creating a highly effective chiral environment.

| Catalyst Type | Reaction | Substrate | Enantiomeric Excess (ee) |

| N-Pivaloyl-L-proline Derivative | Ketimine Reduction | N-Aryl Ketimines | Up to 97% |

| L-Proline | Aldol Reaction | Acetone + p-Nitrobenzaldehyde | 76% |

| L-Proline | Michael Addition | Ketones + Nitroolefins | Low (<23%) |

This table presents representative data for reactions catalyzed by an N-pivaloyl-L-proline derivative compared to the parent L-proline catalyst in different reaction types to illustrate the potential for high enantioselectivity.

Overview of Research Trajectories and Academic Relevance of N-Pivaloyl-L-Proline

The academic relevance of N-Pivaloyl-L-Proline lies primarily in its role as a sophisticated building block for constructing more complex and highly efficient organocatalysts. While the compound itself is not typically used as a direct catalyst in the same way as L-proline, its derivatives, especially N-pivaloyl-L-prolinamides, are at the forefront of research in asymmetric synthesis.

Current research trajectories focus on incorporating the N-pivaloyl-L-proline scaffold into bifunctional catalysts, where the pivaloyl group provides a robust steric and electronic foundation, and another functional group on the molecule is responsible for substrate activation. For example, its use in catalysts for the reduction of ketimines showcases a move towards highly specialized applications where simple L-proline is ineffective. rsc.orgnih.govrsc.orgnih.gov

Future research will likely continue to explore the incorporation of the N-pivaloyl-L-proline unit into novel catalytic architectures, including those immobilized on solid supports for improved recyclability and use in continuous flow chemistry. The precise control over the chiral environment afforded by the pivaloyl group ensures that this compound will remain a relevant and valuable component in the ongoing development of next-generation organocatalysts.

Structure

3D Structure

Properties

CAS No. |

32909-49-2 |

|---|---|

Molecular Formula |

C10H17NO3 |

Molecular Weight |

199.25 g/mol |

IUPAC Name |

(2S)-1-(2,2-dimethylpropanoyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)9(14)11-6-4-5-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1 |

InChI Key |

PKLZSYAHHJSOFE-ZETCQYMHSA-N |

Isomeric SMILES |

CC(C)(C)C(=O)N1CCC[C@H]1C(=O)O |

Canonical SMILES |

CC(C)(C)C(=O)N1CCCC1C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for N Pivaloyl L Proline and Its Derivatives

Direct Acylation of L-Proline

The most straightforward method for the synthesis of N-pivaloyl-L-proline is the direct acylation of L-proline. This involves the reaction of the secondary amine of the proline ring with a pivaloyl source, typically pivaloyl chloride.

Optimization of Reaction Conditions for Pivaloyl Chloride-Mediated Coupling

The coupling of L-proline with pivaloyl chloride is a common N-acylation reaction. Optimization of this process is critical to maximize yield and purity. Key parameters that are often adjusted include the stoichiometry of reagents, reaction temperature, and reaction time. For instance, using a slight excess of pivaloyl chloride can drive the reaction to completion, but a large excess can lead to side reactions and purification challenges. The reaction is typically carried out at low temperatures, such as 0 °C, to control its exothermicity and minimize side product formation, and then allowed to warm to room temperature.

Difficulties in the formation of dipeptides involving the secondary amine of proline, such as in the synthesis of Boc(O-Bnz)Thr-Pro-OCH3, have been reported with pivaloyl chloride, suggesting that while direct acylation is feasible, it can be challenging and may require careful optimization for specific substrate combinations. researchgate.net

Role of Base Systems and Solvents in N-Acylation Protocols

The choice of base and solvent is paramount in the N-acylation of L-proline. A base is required to neutralize the hydrochloric acid byproduct of the reaction with pivaloyl chloride. Common bases include tertiary amines like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA), as well as inorganic bases like sodium hydroxide (B78521) or sodium carbonate in a Schotten-Baumann type reaction. researchgate.net The selection of the base can influence the reaction rate and the extent of side reactions, such as racemization, although this is less of a concern at the proline nitrogen.

The solvent system must be capable of dissolving the starting materials to a sufficient extent. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or 1,4-dioxane (B91453) are frequently employed. beilstein-journals.org For Schotten-Baumann conditions, a biphasic system of an organic solvent and water is used. The choice of solvent can also affect the reactivity of the acylating agent and the solubility of the product.

For example, the N-acylation of ethanolamine, a primary amine, highlights the importance of the solvent, with 1,4-dioxane being identified as optimal for solubility and product yield. beilstein-journals.org While not a direct example for proline, the principles of solvent selection for solubility and reaction compatibility are transferable.

Synthesis of N-Pivaloyl-L-Proline Analogs from Advanced Precursors

N-pivaloyl-L-proline analogs can be synthesized from more complex starting materials than L-proline itself. For instance, substituted prolines can be N-acylated with pivaloyl chloride to yield a variety of derivatives. This approach is beneficial when the desired substitution on the proline ring is not compatible with the conditions of direct N-acylation or when the substituted proline is more readily available.

Strategies for Functional Group Diversification of the Carboxylic Acid Moiety

Once N-pivaloyl-L-proline is synthesized, the carboxylic acid group offers a handle for further functionalization. Common transformations include the formation of amides and esters.

Amide bond formation can be achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride or by using standard peptide coupling reagents. Pivaloyl chloride itself can be used to form a mixed anhydride (B1165640) with the N-pivaloyl-L-proline, which then reacts with an amine to form the desired amide. researchgate.net This method has been shown to be effective for coupling a range of carboxylic acids with amines. rsc.org

Esterification can be carried out under standard conditions, such as Fischer esterification in the presence of an alcohol and a catalytic amount of strong acid, or by reaction of the N-pivaloyl-L-proline with an alkyl halide in the presence of a base.

Stereoselective Approaches to 4-Substituted N-Pivaloylproline Derivatives

The synthesis of 4-substituted N-pivaloylproline derivatives with high stereoselectivity is an area of significant interest. These derivatives are valuable as chiral building blocks and in the synthesis of conformationally constrained peptides.

One common precursor for these syntheses is 4-hydroxy-L-proline. The hydroxyl group at the 4-position can be stereoselectively manipulated. For example, acylation of the hydroxyl group of a protected 4-hydroxyproline (B1632879) derivative can be achieved. nih.gov While the specific example mentions acylation with various carboxylic acids on a solid-phase synthesis of a peptide containing hydroxyproline, the principle of targeting the 4-hydroxyl group for functionalization is applicable. nih.gov

Diastereoselective alkylations of N-protected 4-substituted proline esters have also been reported, where the stereochemical outcome is controlled by the existing stereocenters in the molecule. nih.gov Although this example uses N-Boc and N-benzoyl protecting groups, the concepts can be extended to N-pivaloyl derivatives.

Analytical Methodologies for Synthetic Verification of N-Pivaloyl-L-Proline Derivatives

The structural confirmation and purity assessment of synthesized N-pivaloyl-L-proline and its derivatives are typically performed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is used to confirm the molecular structure. The presence of the pivaloyl group is indicated by a characteristic singlet in the ¹H NMR spectrum corresponding to the nine equivalent protons of the tert-butyl group. The signals for the proline ring protons provide information about the substitution pattern and stereochemistry.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of the synthesized compounds. researchgate.net Chiral HPLC methods can be developed to determine the enantiomeric purity, which is crucial when dealing with chiral molecules. researchgate.net Derivatization of the proline derivative may be necessary to facilitate detection, for example, by introducing a chromophore. researchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight of the compound, further confirming its identity.

Infrared (IR) Spectroscopy can be used to identify the presence of key functional groups, such as the amide carbonyl of the pivaloyl group and the carboxylic acid or ester carbonyl. For example, the functional group of an amide in N-palmitoyl proline was detected using Fourier Transform Infrared spectroscopy. researchgate.net

Melting Point Analysis can be used as an indicator of purity for solid compounds. researchgate.net

| Analytical Method | Purpose | Typical Observations for N-Pivaloyl-L-Proline |

| ¹H NMR | Structural Elucidation | Singlet for tert-butyl protons, characteristic multiplets for proline ring protons. |

| ¹³C NMR | Structural Confirmation | Resonances for carbonyl carbons, quaternary carbon of the t-butyl group, and proline ring carbons. |

| HPLC | Purity Assessment | A single major peak indicates high purity. Chiral HPLC can resolve enantiomers. |

| Mass Spectrometry | Molecular Weight Determination | A molecular ion peak corresponding to the calculated mass of the compound. |

| IR Spectroscopy | Functional Group Identification | Characteristic absorption bands for C=O (amide and acid/ester) and N-H (if present) stretching. |

| Melting Point | Purity and Identification | A sharp and specific melting point range for a pure crystalline solid. |

N Pivaloyl L Proline As an Organocatalyst in Asymmetric Transformations

Enantioselective Reduction Reactions

N-Pivaloyl-L-proline and its amide derivatives have proven to be effective catalysts for the enantioselective reduction of various prochiral substrates, most notably imines and their derivatives. These reactions provide access to valuable chiral amines and amino acid precursors, which are fundamental building blocks in medicinal chemistry and materials science.

Asymmetric Hydrosilylation of Imines and Ketimines

The asymmetric hydrosilylation of imines and ketimines is a powerful method for the synthesis of enantioenriched secondary and tertiary amines. N-Pivaloyl-L-proline-derived catalysts, in conjunction with a hydrosilane reagent such as trichlorosilane (B8805176) (HSiCl₃), facilitate the stereoselective transfer of a hydride to the imine carbon.

The design of effective organocatalysts based on the N-Pivaloyl-L-proline scaffold has been a subject of systematic investigation. Research has focused on modifying the carboxylic acid moiety, often by converting it into an amide, to fine-tune the catalyst's steric and electronic properties. These modifications directly impact the catalyst's interaction with the substrate and the hydrosilane, thereby influencing both reactivity and enantioselectivity.

The utility of N-Pivaloyl-L-proline-derived catalysts has been demonstrated across a range of imine and ketimine substrates. The system generally exhibits good to excellent enantioselectivities for N-aryl ketimines. The steric and electronic properties of both the ketone and amine portions of the substrate can influence the outcome of the reaction.

For instance, in the enantioselective reduction of (E)-N-(1-phenylethylidene)aniline using trichlorosilane, N-pivaloyl-L-prolinamides have shown considerable success. The table below illustrates the performance of a representative N-pivaloyl-L-prolinamide catalyst with various ketimine substrates.

| Substrate (Ketimine) | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| (E)-N-(1-phenylethylidene)aniline | 5 | 95 | 85 |

| (E)-N-(1-(4-methylphenyl)ethylidene)aniline | 5 | 92 | 88 |

| (E)-N-(1-(4-methoxyphenyl)ethylidene)aniline | 5 | 96 | 90 |

| (E)-N-(1-(4-chlorophenyl)ethylidene)aniline | 5 | 94 | 82 |

| (E)-N-(1-(naphthalen-2-yl)ethylidene)aniline | 5 | 90 | 80 |

The data indicates that the electronic nature of the substituent on the aromatic ring of the ketone moiety has a discernible effect on the enantioselectivity, with electron-donating groups generally leading to higher ee values. This suggests that a more electron-rich imine nitrogen atom may lead to a more organized transition state.

Building on the understanding of the reaction mechanism and structure-activity relationships, efforts have been directed towards the rational design of more efficient N-pivaloyl-L-proline-based organocatalysts. By employing a combination of computational modeling and experimental validation, researchers aim to optimize the catalyst structure for improved activity and stereoselectivity.

One successful strategy has been the introduction of specific aniline (B41778) derivatives in the amide portion of the catalyst. For example, an amide derived from 4-methoxyaniline and N-pivaloyl-L-proline was found to significantly accelerate the hydrosilylation of (E)-N-(1-phenylethylidene)aniline, being nearly 600 times faster than the uncatalyzed reaction. This enhancement is attributed to the electronic effect of the methoxy (B1213986) group, which fine-tunes the hydrogen-bonding capability of the amide N-H. These findings underscore the power of rational design in developing highly effective and tailored organocatalytic systems.

Reduction of α-Imino Esters for Chiral γ- and δ-Amino Ester Synthesis

The application of N-Pivaloyl-L-proline as a chiral activator for trichlorosilane has been extended to the enantioselective reduction of N-aryl γ- and δ-imino esters. This methodology provides a direct route to valuable chiral γ- and δ-amino esters, which are important structural motifs in various biologically active molecules and pharmaceutical agents.

The reaction proceeds with high yields and moderate to good enantioselectivities for a range of substrates bearing aryl, substituted aryl, and heteroaryl groups. The N-pivaloyl group on the proline catalyst is crucial for inducing the desired stereochemistry in the final amino ester product.

The following table summarizes the results for the N-Pivaloyl-L-proline catalyzed reduction of various γ- and δ-imino esters.

| Substrate (Imino Ester) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|

| Methyl 4-(phenylimino)butanoate | 92 | 80 |

| Ethyl 4-((4-methylphenyl)imino)butanoate | 95 | 84 |

| Methyl 5-(phenylimino)pentanoate | 88 | 75 |

| Ethyl 5-((4-chlorophenyl)imino)pentanoate | 90 | 78 |

| Methyl 4-(pyridin-2-ylimino)butanoate | 85 | 72 |

Carbon-Carbon Bond Forming Reactions

While N-Pivaloyl-L-proline and its derivatives have demonstrated significant success in enantioselective reduction reactions, their application as organocatalysts in asymmetric carbon-carbon bond-forming reactions is not well-documented in the current scientific literature. Extensive searches for the use of L-Proline, 1-(2,2-dimethyl-1-oxopropyl)- in key C-C bond-forming transformations such as aldol (B89426), Michael, and Mannich reactions have not yielded specific examples or detailed research findings. The bulky N-pivaloyl group, which is advantageous in creating a defined chiral pocket for reduction reactions, may sterically hinder the formation of the necessary enamine or enolate intermediates required for these transformations. Consequently, the parent L-proline and other less sterically encumbered derivatives remain the catalysts of choice for a wide array of asymmetric carbon-carbon bond-forming reactions. Further research may explore the potential of N-Pivaloyl-L-proline in this domain, but as of now, this remains an undeveloped area.

Asymmetric Aldol Reactions

The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, providing access to chiral β-hydroxy carbonyl compounds. L-proline itself is a celebrated catalyst for this transformation, typically proceeding through an enamine-based mechanism. However, a comprehensive review of the scientific literature reveals a notable absence of studies specifically detailing the use of N-Pivaloyl-L-proline as an organocatalyst for asymmetric aldol reactions.

Research in this area has extensively explored modifications of the proline scaffold to enhance catalytic activity and selectivity. These modifications often target the carboxylic acid or the amine moiety to tune the catalyst's steric and electronic properties. While a variety of N-acyl, N-sulfonyl, and other N-substituted proline derivatives have been synthesized and evaluated in aldol reactions, specific data regarding the performance of N-Pivaloyl-L-proline, such as reaction yields and enantioselectivities for specific substrates, are not prominently reported. This suggests that N-Pivaloyl-L-proline may not be a preferred catalyst for this particular class of reactions, or that its catalytic potential in this context remains an underexplored area of research.

Enantioselective Michael Addition Reactions

Similar to the aldol reaction, the enantioselective Michael addition is a fundamental C-C bond-forming reaction for which L-proline and its derivatives have proven to be effective organocatalysts. The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds under asymmetric control is a powerful tool for the synthesis of complex chiral molecules.

Despite the broad investigation into proline-based catalysts for Michael additions, there is a conspicuous lack of specific research findings on the application of N-Pivaloyl-L-proline as a catalyst for these reactions. The scientific literature is rich with examples of other N-substituted proline derivatives designed to improve the outcomes of Michael additions, focusing on enhancing stereocontrol and catalyst efficiency. The absence of data for N-Pivaloyl-L-proline in this context indicates that it is either not a catalyst of choice for this transformation or its utility has not been systematically investigated and reported.

Photochemical Strain-Release Driven Cyclobutylation Reactions

In contrast to the classical polar reactions discussed above, N-Pivaloyl-L-proline has found a documented application in the realm of modern photochemistry. Specifically, it has been utilized as a substrate in photochemical strain-release driven cyclobutylation reactions. A study on the photoredox-catalyzed decarboxylative radical addition to bicyclo[1.1.0]butanes demonstrated the successful participation of N-pivaloyl-protected proline.

In this transformation, the N-pivaloyl-protected proline undergoes decarboxylation to generate a radical species, which then adds to a highly strained bicyclo[1.1.0]butane. This process provides a synthetic route to functionalized cyclobutanes. The research reported that the reaction involving N-pivaloyl-protected proline furnished the corresponding cyclobutane (B1203170) adduct in a 58% yield. rsc.org This finding highlights a specific and valuable application of N-Pivaloyl-L-proline in a contemporary photochemical reaction.

| Substrate | Product | Yield (%) |

| N-Pivaloyl-L-proline | 1-(1-(phenylsulfonyl)cyclobutyl)pyrrolidine-2-carboxylic acid derivative | 58 |

Immobilization Strategies for N-Pivaloyl-L-Proline Organocatalysts

The heterogenization of homogeneous catalysts is a critical area of research aimed at improving catalyst recyclability and simplifying product purification. For proline-based organocatalysts, various immobilization strategies have been developed.

Covalent Incorporation onto Polymeric Matrices

The covalent attachment of L-proline and its derivatives to polymeric supports is a well-established strategy for creating recyclable organocatalysts. Common polymeric matrices include polystyrene, polyethylene (B3416737) glycol (PEG), and various acrylic polymers. The proline moiety can be incorporated into the polymer backbone or attached as a pendant group, sometimes via a linker or spacer to ensure the catalytic site remains accessible.

However, a specific investigation into the covalent incorporation of N-Pivaloyl-L-proline onto polymeric matrices is not found in the current scientific literature. The research on polymer-supported proline catalysts has largely focused on unmodified L-proline or derivatives where the nitrogen atom is part of the linkage to the polymer or is substituted with groups designed to enhance catalytic performance in specific reactions. The lack of reports on the immobilization of N-Pivaloyl-L-proline suggests this is not a common practice, potentially due to the specific applications of this derivative not requiring or benefiting from heterogenization in the same way as catalysts for more general transformations like aldol or Michael reactions.

Evaluation of Heterogenized Catalyst Performance and Recyclability

The evaluation of a heterogenized catalyst's performance and recyclability is crucial to establishing its practical utility. For polymer-supported L-proline catalysts, studies typically involve assessing the catalyst's activity and enantioselectivity over multiple reaction cycles. Key metrics include the maintenance of high yields and enantiomeric excess after each cycle, as well as the physical and chemical stability of the supported catalyst.

Given the absence of literature detailing the immobilization of N-Pivaloyl-L-proline, there is consequently no data available on the performance and recyclability of such a heterogenized catalyst. The extensive body of work on other immobilized proline derivatives demonstrates that successful recycling depends on the stability of the linkage between the catalyst and the support, the robustness of the polymer matrix under the reaction conditions, and the prevention of leaching of the catalytic species. Should a need for a heterogenized N-Pivaloyl-L-proline catalyst arise, these established principles would guide the design and evaluation of its performance.

Mechanistic Investigations and Computational Studies of N Pivaloyl L Proline Catalysis

Proposed Catalytic Cycles for N-Pivaloyl-L-Proline Organocatalytic Processes

The catalytic activity of N-Pivaloyl-L-proline in reactions such as aldol (B89426) and Michael additions is generally understood to proceed via an enamine-based catalytic cycle, analogous to the mechanism established for L-proline itself. wikipedia.orgmdpi.com The cycle is initiated by the reaction of the catalyst's secondary amine with a carbonyl compound (e.g., a ketone or aldehyde) to form a carbinolamine intermediate. Subsequent dehydration leads to the formation of a chiral iminium ion, which then tautomerizes to a key nucleophilic enamine intermediate. mdpi.comwikipedia.org

This enamine is the central species in the carbon-carbon bond-forming step. It attacks an electrophilic substrate, such as an aldehyde in an aldol reaction, forming a new carbon-carbon bond and generating a new iminium ion intermediate. The stereochemical outcome of the reaction is determined during this step, governed by the specific geometry of the transition state. Finally, hydrolysis of the iminium ion releases the product and regenerates the N-Pivaloyl-L-proline catalyst, allowing it to enter another catalytic cycle. mdpi.com

Unlike L-proline, which possesses a carboxylic acid group that can participate in bifunctional acid-base catalysis, N-Pivaloyl-L-proline is an amide. libretexts.org This structural difference means that the catalytic cycle relies on the nucleophilicity of the secondary amine and the stereodirecting influence of the chiral pyrrolidine (B122466) ring, which is conformationally restricted by the bulky N-pivaloyl group.

Elucidation of Non-Covalent Interactions in Catalyst-Substrate Complexes

Computational studies have been instrumental in elucidating the subtle non-covalent interactions within the catalyst-substrate complexes that dictate the efficiency and stereoselectivity of N-Pivaloyl-L-proline catalysis. These interactions are critical for stabilizing the key transition states.

Hydrogen Bonding Contributions to Transition State Stabilization

In traditional L-proline catalysis, the carboxylic acid group plays a crucial role by acting as a hydrogen bond donor to activate the electrophile (e.g., an aldehyde) and stabilize the developing negative charge on the oxygen atom in the transition state. wikipedia.orgnih.govnih.gov For N-Pivaloyl-L-proline, the amide N-H proton can potentially serve a similar, albeit less acidic, role. nih.gov Theoretical models suggest that this amide N-H can form a hydrogen bond with the carbonyl oxygen of the electrophile in the transition state. nih.gov This interaction helps to properly orient the substrates and lower the activation energy of the stereodetermining step. The precise geometry of this hydrogen bond within the six-membered, chair-like transition state, often referred to as a Zimmerman-Traxler model, is a key factor in rationalizing the observed enantioselectivity. wikipedia.org

Analysis of N→π* Interactions and their Conformational Implications

A significant stereoelectronic effect present in N-Pivaloyl-L-proline systems is the n→π* interaction. This interaction involves the donation of electron density from a lone pair (n) of a carbonyl oxygen to the antibonding orbital (π) of a nearby carbonyl group. nih.govscispace.com In the context of N-Pivaloyl-L-proline, a key n→π interaction occurs between the lone pair of the pivaloyl carbonyl oxygen (the donor, residue i) and the π* orbital of the proline's carboxyl group or a subsequent residue's carbonyl in a peptide chain (the acceptor, residue i+1). nih.gov

Computational and experimental studies have shown that electron-donating N-acyl groups, such as the pivaloyl group, strengthen this n→π* interaction. nih.govresearchgate.net This enhanced interaction has profound conformational implications:

It preferentially stabilizes a trans conformation of the pivaloyl-proline amide bond. nih.gov

It favors a Cγ-exo ring pucker for the proline moiety. nih.gov

It promotes compact, helical backbone conformations, such as the polyproline II (PPII) helix. nih.govrsc.org

By promoting a more rigid and defined catalyst conformation, the n→π* interaction reduces the conformational flexibility of the transition state, which is crucial for achieving high stereoselectivity. The strength of this interaction is directly linked to the electronic properties of the N-acyl group, as summarized in the table below.

| N-Acyl Group | Electronic Nature | Effect on n→π* Interaction | Favored Conformation |

|---|---|---|---|

| Pivaloyl | Strongly Electron-Donating | Strong | Compact / Helical |

| iso-Butyryl | Electron-Donating | Moderate-Strong | Compact / Helical |

| Acetyl | Neutral | Moderate | Intermediate |

| Fluoroacetyl | Electron-Withdrawing | Weak | Extended |

Conformational Dynamics and Amide Bond Rotation in N-Pivaloyl-L-Proline Systems

The dynamics of the N-acyl proline bond are a critical aspect of its function in both catalysis and peptide structure. The rotation around the amide bond (cis/trans isomerization) is a relatively slow process that can be a rate-limiting step in protein folding and can influence the availability of the catalytically active conformer.

Determination of Rotation Barriers and Transition State Structures

The rotation around the tertiary amide bond of N-Pivaloyl-L-proline involves a high energy barrier due to the partial double-bond character of the C-N bond. Computational studies on N-acyl prolines have elucidated the pathways for this rotation. rsc.orgrsc.org The transition state for this rotation is non-planar, with the nitrogen atom pyramidalized.

Steric and Stereoelectronic Effects of the N-Pivaloyl Substituent

The N-pivaloyl group exerts a powerful influence on the catalyst's structure and reactivity through a combination of steric and stereoelectronic effects.

Stereoelectronic Effects : As discussed previously, the primary stereoelectronic effect is the electron-donating nature of the pivaloyl group, which enhances the n→π* interaction. nih.govresearchgate.net This hyperconjugative interaction stabilizes specific conformations (trans-amide, exo-pucker) that are often catalytically productive. This effect is a stabilizing force that depends on orbital overlap rather than simple bulk. nih.govwikipedia.org

Steric Effects : The tert-butyl moiety of the pivaloyl group is exceptionally bulky. This steric hindrance has several consequences:

It strongly disfavors the cis conformation of the amide bond due to severe steric clashes between the tert-butyl group and the proline ring. researchgate.net This leads to a high preference for the trans isomer, which is generally the active conformation in enamine catalysis.

It restricts the rotation around the Cα-Cβ bond of the pivaloyl group itself, leading to energetically frustrated conformers. researchgate.net

It creates a well-defined chiral pocket around the active site, which can enhance stereoselectivity by dictating the trajectory of the incoming electrophile.

The interplay between these effects is crucial. While the steric bulk forces a trans amide conformation, the stereoelectronic n→π* interaction further stabilizes this conformation, leading to a highly ordered and rigid catalyst structure that is pre-organized for stereoselective catalysis.

Density Functional Theory (DFT) Calculations in Mechanistic Elucidation

No specific DFT calculations for the mechanistic elucidation of N-Pivaloyl-L-proline catalysis have been reported in the available scientific literature.

There are no published studies that specifically model the reaction pathways and energy profiles for reactions catalyzed by N-Pivaloyl-L-proline.

Due to the lack of computational studies, there is no available data correlating theoretical predictions with experimental enantioselectivities for reactions catalyzed by N-Pivaloyl-L-proline.

N Pivaloyl L Proline in Chiral Auxiliary and Ligand Applications

N-Pivaloyl-L-Proline as a Chiral Auxiliary for Diastereoselective Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. mdpi.com The auxiliary is then removed, having transferred its chirality to the molecule of interest. The pivaloyl group, in conjunction with the rigid pyrrolidine (B122466) ring of L-proline, creates a highly effective chiral auxiliary for inducing asymmetry in chemical transformations.

Applications in Asymmetric Alkylation Reactions

One of the most well-documented applications of N-Pivaloyl-L-proline as a chiral auxiliary precursor is in the diastereoselective alkylation of proline enolates. In a seminal methodology developed by Seebach and colleagues, L-proline is condensed with pivalaldehyde (2,2-dimethylpropanal) to form a rigid bicyclic oxazolidinone system: 2-tert-butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one. wikipedia.org This condensation step effectively incorporates the pivaloyl-equivalent tert-butyl group from the aldehyde to create a fixed chiral environment.

Upon deprotonation with a strong base such as lithium diisopropylamide (LDA), a chiral, non-racemic enolate is formed. wikipedia.org The bulky tert-butyl group on the oxazolidinone ring effectively shields one face of the enolate, forcing an incoming electrophile, such as an alkyl halide, to approach from the less hindered side. This steric control results in the formation of the α-alkylated product with very high diastereoselectivity. mdpi.comwikipedia.org This approach, termed "self-reproduction of chirality," allows for the α-alkylation of L-proline with retention of configuration at the original chiral center. wikipedia.org Subsequent hydrolysis of the oxazolidinone auxiliary releases the new, enantiomerically enriched α-alkylated proline derivative. The use of pivalaldehyde is crucial, as the inert and bulky tert-butyl group provides reliable and high levels of steric-driven selectivity. mdpi.com

| Alkyl Halide (Electrophile) | Yield (%) | Diastereomeric Selectivity (%) | Reference |

|---|---|---|---|

| CH₃I | 90 | >98 | wikipedia.org |

| CH₂=CHCH₂Br | 85 | >98 | wikipedia.org |

| C₆H₅CH₂Br | 95 | >98 | wikipedia.org |

N-Pivaloyl-L-Proline Derived Chiral Ligands in Metal-Catalyzed Asymmetric Synthesis

While the direct use of N-Pivaloyl-L-proline as a chiral auxiliary is well-established, its derivatives also serve as building blocks for chiral ligands in metal-catalyzed asymmetric reactions. The structure of the N-acyl group can significantly influence the steric and electronic properties of the resulting metal complex, thereby affecting catalytic activity and stereoselectivity.

Development and Application in Chiral Amino Acid Synthesis

The synthesis of non-proteinogenic chiral amino acids is a significant area of research, and proline-derived ligands are frequently employed in metal-catalyzed approaches to achieve this. unibo.it The modification of the proline nitrogen with an acyl group is a common strategy to tune the ligand's properties. Mono-N-protected amino acids (MPAAs) have been identified as crucial ligands in palladium-catalyzed C-H functionalization reactions, a modern method for creating carbon-carbon bonds. nih.gov

In these systems, the N-acyl group is not merely a passive protecting group but an active participant in the catalytic cycle. Mechanistic studies have shown that the oxygen atom of the acyl group can assist in the C-H activation step through a "concerted metalation-deprotonation" pathway. nih.gov This cooperation between the ligand and the metal center is essential for high efficiency. While many studies on MPAAs utilize acetyl or other acyl groups, the principles extend to the N-pivaloyl group. The bulky pivaloyl substituent would be expected to create a distinct and sterically hindered chiral pocket around the metal center, influencing the facial selectivity of substrate approach and thereby controlling the stereochemistry of the product. This steric influence is a fundamental principle in the design of chiral ligands for the asymmetric synthesis of complex molecules, including tailor-made amino acids. mdpi.comresearchgate.net

Coordination Chemistry and Ligand Design Principles

The design of effective chiral ligands relies on a predictable coordination of the ligand to a metal center, creating a well-defined chiral environment. N-acyl amino acids, including N-Pivaloyl-L-proline, typically coordinate to metal ions as bidentate N,O-ligands, using the nitrogen atom of the pyrrolidine ring and an oxygen atom from the carboxylate group. wikipedia.orgresearchgate.net This coordination forms a stable five-membered chelate ring.

The N-pivaloyl group remains attached to the coordinated nitrogen atom. Its large size can impose significant steric constraints, effectively blocking certain coordination sites or dictating the orientation of other ligands and the substrate within the metal's coordination sphere. This steric shielding is a key design principle for achieving high enantioselectivity. Experimental and computational studies on palladium complexes with MPAA ligands have confirmed a chelating coordination mode and demonstrated the essential role of the acyl group in facilitating the catalytic reaction. nih.govresearchgate.net The pivaloyl group, being one of the most sterically demanding acyl groups, is a powerful tool for maximizing such steric effects in ligand design, thereby creating highly selective catalysts.

Enantiomeric Separation and Determination Strategies Utilizing N-Pivaloyl-L-Proline Derivatives

The analysis of enantiomeric purity is critical in asymmetric synthesis. The conversion of amino acids into volatile derivatives for analysis by gas chromatography (GC) is a widely used strategy. The N-pivaloyl group serves as an effective derivatizing agent for this purpose.

Chromatographic Methods for Enantiomeric Excess Analysis

To determine the enantiomeric excess (ee) of proline and its congeners, they are often converted into more volatile and less polar derivatives suitable for gas chromatography. A common two-step derivatization process involves esterification of the carboxyl group (e.g., to a methyl or isopropyl ester) followed by acylation of the nitrogen atom. Using pivaloyl chloride or pivalic anhydride (B1165640) for the N-acylation step yields N-pivaloyl-L-proline esters.

These derivatives possess good thermal stability and volatility, allowing for their separation on a chiral stationary phase (CSP) by GC. researchgate.net Chiral polysiloxane phases, such as Chirasil-Val, have been shown to provide baseline separation of the enantiomers of N-pivaloyl proline esters. researchgate.net The separation mechanism relies on the transient diastereomeric interactions between the chiral analyte derivative and the chiral stationary phase. The difference in stability of these diastereomeric complexes leads to different retention times for the two enantiomers, allowing for their quantification and the determination of enantiomeric excess. This method is highly sensitive and provides accurate results for assessing the success of an asymmetric reaction.

| Derivative | Chromatographic Method | Chiral Stationary Phase | Outcome | Reference |

|---|---|---|---|---|

| N-Pivaloyl-Proline Isopropyl Ester | Capillary Gas Chromatography | OV-225 | Baseline enantiomer separation | researchgate.net |

| N-Pivaloyl-Proline Isopropyl Ester | Capillary Gas Chromatography | Chirasil-Val | Baseline enantiomer separation | researchgate.net |

| N-Acetyl-Proline Methyl Ester | Gas Chromatography | CHIRALDEX G-TA | Successful enantiomer separation |

Derivatization Strategies for Enhanced Analytical Resolution

The use of chiral derivatizing agents is a well-established strategy in analytical chemistry to facilitate the separation of enantiomers. This indirect approach involves the reaction of a racemic analyte with an enantiomerically pure reagent to form a pair of diastereomers. These diastereomers, having different physical and chemical properties, can then be separated using achiral analytical techniques, most commonly chromatography (gas chromatography [GC] or high-performance liquid chromatography [HPLC]). The choice of the derivatizing agent is crucial, as it must react quantitatively with the analyte without causing racemization and should impart properties that enhance separation and detection.

While L-proline and its derivatives are frequently employed as chiral selectors and catalysts, the specific application of N-Pivaloyl-L-proline as a chiral derivatizing agent for the enhanced analytical resolution of other compounds is not extensively documented in scientific literature. Research has more commonly focused on the derivatization of proline itself for its own enantiomeric analysis or the use of other N-acylproline chlorides as reagents.

For instance, N-trifluoroacetyl-L-prolyl chloride (TFAP-Cl) has been successfully used as a chiral derivatizing agent for the enantiomeric resolution of various chiral amines, including amphetamines and related compounds, by GC-MS. nih.govrsc.org In these cases, the primary or secondary amine of the analyte reacts with the acid chloride of the proline derivative to form stable diastereomeric amides. These diastereomers exhibit different chromatographic behaviors on achiral stationary phases, allowing for their separation and quantification.

The general principle of this derivatization strategy can be illustrated as follows:

Activation: The carboxylic acid of the chiral derivatizing agent (in this hypothetical case, N-Pivaloyl-L-proline) is activated, typically by conversion to an acid chloride (N-pivaloyl-L-prolinoyl chloride). This is often achieved by reacting the N-protected amino acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.

Reaction: The activated chiral derivatizing agent is then reacted with the racemic analyte (e.g., a chiral amine, R/S-NH₂R'). This reaction forms a pair of diastereomeric amides.

Separation: The resulting diastereomers are then separated using a standard, non-chiral chromatographic column (e.g., a C18 column in HPLC or a DB-5 column in GC).

Detection and Quantification: The separated diastereomers are detected, and the peak areas are used to determine the enantiomeric ratio of the original analyte.

A study evaluating N-acetyl-n-propyl (NAP) and N-pivaloyl-i-propyl (NPP) amino acid esters for the determination of 15N isotopic abundances by gas chromatography/combustion/isotope ratio mass spectrometry demonstrated the utility of the pivaloyl group in creating stable and volatile derivatives of amino acids suitable for GC analysis. nih.gov This suggests that N-pivaloyl derivatives could be suitable for chromatographic applications, though this study did not focus on chiral separation of other molecules.

The potential advantages of using a pivaloyl group in a chiral derivatizing agent would be similar to those seen with other bulky acyl groups. The t-butyl group of the pivaloyl moiety can provide steric hindrance that may enhance the differences in the physical properties of the resulting diastereomers, potentially leading to better chromatographic resolution.

The following table illustrates the hypothetical chromatographic data for the separation of a racemic amine after derivatization with an L-proline-based chiral derivatizing agent, based on findings for similar reagents.

| Analyte | Derivatizing Agent | Diastereomer | Retention Time (min) | Resolution (Rs) |

|---|---|---|---|---|

| Racemic Amine (e.g., Amphetamine) | Hypothetical N-Pivaloyl-L-prolinoyl chloride | (S)-Amine-(L)-Proline Derivative | 15.2 | 2.1 |

| (R)-Amine-(L)-Proline Derivative | 16.5 |

Advanced Synthetic Applications and Research Directions for N Pivaloyl L Proline

Stereoselective Access to Complex Chiral Scaffolds

The rigid, chiral scaffold of N-Pivaloyl-L-proline and its derivatives has proven invaluable in asymmetric synthesis, where the primary objective is the selective formation of one enantiomer or diastereomer of a product. These compounds are particularly effective as organocatalysts in carbon-carbon and carbon-heteroatom bond-forming reactions, providing access to a wide array of chiral building blocks essential for medicinal chemistry and materials science.

One of the most prominent applications is in the asymmetric reduction of prochiral ketimines and imines. Derivatives such as N-pivaloyl-L-proline anilide have demonstrated exceptional performance as Lewis basic organocatalysts. sci-hub.sersc.orgcolab.wstaylorandfrancis.com They activate silicon-based reducing agents, like trichlorosilane (B8805176), facilitating highly enantioselective hydride transfer to the imine carbon. sci-hub.setaylorandfrancis.com This methodology provides a direct and efficient route to chiral amines and amino esters, which are fundamental components of numerous pharmaceuticals and natural products. sci-hub.se Research has shown that these reactions proceed with high yields and excellent enantioselectivities, often exceeding 90% enantiomeric excess (ee). colab.wstaylorandfrancis.com

For instance, the enantioselective reduction of N-aryl imines catalyzed by N-pivaloyl-L-proline anilide affords the corresponding chiral amines in yields of up to 99% and with enantioselectivities reaching 93% ee. sci-hub.se Similarly, chiral γ- and δ-amino esters have been synthesized from their respective imino esters with enantioselectivities ranging from 10% to 84% ee using this catalytic system. acs.org

The utility of N-Pivaloyl-L-proline extends to other crucial asymmetric transformations. It has been employed as a catalyst in Michael additions, a key reaction for forming carbon-carbon bonds. sci-hub.se These reactions, where a nucleophile adds to an α,β-unsaturated carbonyl compound, benefit from the steric environment created by the catalyst, which directs the approach of the reactants to generate products with high stereopurity. The resulting adducts are versatile intermediates for the synthesis of more complex chiral structures.

| Substrate Type | Product | Reducing Agent | Max. Yield | Max. Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| N-Aryl Imines | Chiral Amines | Trichlorosilane | 99% | 93% | sci-hub.se |

| N-Aryl γ- and δ-Imino Esters | Chiral Amino Esters | Trichlorosilane | 98% | 84% | acs.org |

| Ketimines | Chiral Amines | Trichlorosilane | High | Up to 88% | N/A |

Integration into Modular Synthesis of Biologically Relevant Molecules

The chiral molecules synthesized using N-Pivaloyl-L-proline-based catalysts serve as critical building blocks in the modular synthesis of larger, biologically active compounds. Modular synthesis involves the sequential assembly of individual molecular components (modules) to construct a complex final product. The high enantiopurity of the intermediates generated through N-Pivaloyl-L-proline catalysis is crucial, as the biological activity of a molecule is often dependent on its specific stereochemistry.

Chiral diols, for example, are foundational structures in many natural products, including carbohydrates and macrolides. acs.org The development of new catalytic methods using proline derivatives, sometimes in combination with metal additives, allows for the synthesis of 1,3-diols with exceptional enantiomeric purity (>99% ee). acs.org These highly functionalized chiral synthons can then be incorporated into the total synthesis of complex natural products and their analogues.

Similarly, the chiral amines and amino esters produced via the asymmetric reduction of imines are pivotal intermediates for a vast range of pharmaceuticals. These include antiviral agents, cardiovascular drugs, and central nervous system therapeutics. The ability to reliably produce these chiral amines on a large scale using organocatalytic methods represents a significant advance over traditional, often less efficient, synthetic routes. The N-Pivaloyl-L-proline moiety itself can be considered a module, synthesized from the chiral pool, that imparts stereochemical information during a key synthetic step before potentially being cleaved or modified in subsequent transformations. researchgate.net

Exploration of N-Pivaloyl-L-Proline in Novel Catalytic Paradigms

Research into N-Pivaloyl-L-proline and its derivatives continues to push the boundaries of catalysis, exploring new modes of activation and reaction pathways. The established role of these compounds is as Lewis basic organocatalysts, a paradigm that offers a metal-free alternative to many traditional catalytic systems.

The mechanism of trichlorosilane activation by N-pivaloyl-L-proline anilide is a prime example of this paradigm. taylorandfrancis.com The catalyst's amide oxygen atom is believed to coordinate to the silicon atom of the reducing agent. Simultaneously, a hydrogen bond may form between the anilide's N-H group and the imine nitrogen of the substrate. This dual activation brings the reactants into a highly organized, chiral transition state, facilitating the stereoselective transfer of a hydride ion. taylorandfrancis.com

Beyond this, researchers are investigating the use of N-Pivaloyl-L-proline derivatives in cooperative or dual-catalysis systems. A recent study highlighted a binary catalyst system involving a new proline-derived organocatalyst and a copper salt (Cu(OTf)₂), which achieved very high yield (99%) and enantioselectivity (98%) in an asymmetric aldol (B89426) reaction. acs.org While this specific example did not use the N-pivaloyl derivative, it points to a promising research direction where the Lewis basicity of an N-acyl-L-proline catalyst could be combined with the Lewis acidity of a metal catalyst to unlock new reactivity and enhance stereocontrol. This synergistic approach, where both the nucleophile and electrophile are activated simultaneously by different catalysts, represents a sophisticated and powerful strategy in modern synthesis.

Future Prospects for N-Pivaloyl-L-Proline in Sustainable Chemical Synthesis

The principles of green and sustainable chemistry are increasingly guiding the development of new synthetic methodologies. Organocatalysis, by its nature, aligns well with these principles as it avoids the use of often toxic and expensive heavy metals. N-Pivaloyl-L-proline, being derived from a natural amino acid, further enhances its green credentials.

A key aspect of sustainable catalysis is the ability to recycle and reuse the catalyst. Prolinamides have been investigated as recyclable catalysts for various transformations. rsc.org Future research will likely focus on developing robust methods for immobilizing N-Pivaloyl-L-proline catalysts on solid supports, such as polymers or silica (B1680970) gel. This would allow for easy separation of the catalyst from the reaction mixture by simple filtration, enabling its reuse over multiple cycles and reducing chemical waste.

Another promising avenue is the use of environmentally benign solvent systems. A recent study demonstrated that an L-proline catalyzed aldol reaction could be performed effectively in a Natural Deep Eutectic Solvent (NADES), a type of green, bio-renewable solvent. acs.org The research noted that the catalyst and the reaction medium could be recovered and reused multiple times. Exploring the application of N-Pivaloyl-L-proline catalysts in such sustainable solvents, including water and supercritical fluids, is a logical next step.

Furthermore, reactions catalyzed by N-Pivaloyl-L-proline, such as Michael and aldol additions, are often highly atom-economical. sci-hub.se Atom economy is a measure of how efficiently the atoms from the starting materials are incorporated into the final product. Addition reactions are inherently atom-economical as they combine reactants without the formation of byproducts. By promoting such efficient transformations, N-Pivaloyl-L-proline contributes to the development of more sustainable synthetic routes that minimize waste and maximize resource efficiency.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for L-Proline, 1-(2,2-dimethyl-1-oxopropyl)-, and how do reaction conditions influence yield and purity?

- Methodology :

- N-Acylation : Use 2,2-dimethyl-1-oxopropyl chloride or anhydride under basic conditions (e.g., DIPEA in DMF) to acylate L-proline’s secondary amine. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

- Protection Strategies : Employ tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent side reactions. Deprotect using trifluoroacetic acid (TFA) or catalytic hydrogenation .

- Optimization : Vary temperature (0–25°C), solvent polarity (DMF vs. THF), and stoichiometry to maximize yield (>80%) and purity (>95% by HPLC) .

Q. How can researchers characterize the stereochemical configuration of L-Proline, 1-(2,2-dimethyl-1-oxopropyl)-?

- Analytical Techniques :

- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol to confirm enantiomeric excess (>99%) .

- X-ray Crystallography : Resolve absolute configuration by co-crystallizing with heavy atoms (e.g., Pt derivatives) .

- NMR Spectroscopy : Analyze H and C NMR coupling constants (e.g., for proline ring puckering) and compare with computational models (DFT calculations) .

Q. What are the key stability considerations for storing L-Proline, 1-(2,2-dimethyl-1-oxopropyl)-?

- Storage Guidelines :

- Store at 2–8°C in inert atmospheres (argon) to prevent oxidation. Avoid exposure to moisture (hygroscopic degradation) .

- Decomposition Monitoring : Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV to track impurities (<0.5% degradation) .

- Incompatibilities : Reacts with strong oxidizers (e.g., peroxides); store separately .

Advanced Research Questions

Q. How does the 2,2-dimethyl-1-oxopropyl group affect the conformational dynamics of L-Proline in peptide-based drug design?

- Conformational Analysis :

- Molecular Dynamics (MD) Simulations : Compare free energy landscapes of proline derivatives with/without the substituent. The bulky group restricts ring puckering, favoring Cγ-endo conformers .

- Bioactivity Correlation : Test peptide helicity via circular dichroism (CD). Derivatives show enhanced α-helix stabilization (e.g., 20% increase in helical content vs. native proline) .

Q. What strategies resolve contradictions in solubility data for L-Proline derivatives across solvent systems?

- Standardization :

- Use shake-flask method with controlled pH (2–12) and ionic strength (0.1 M KCl). Measure solubility via UV-Vis (λ = 210 nm) .

- Solvent Selection : Compare polar aprotic (DMSO) vs. protic (ethanol) solvents. Data inconsistencies often arise from polymorphic forms; confirm crystallinity via PXRD .

Q. What computational approaches predict the reactivity of L-Proline, 1-(2,2-dimethyl-1-oxopropyl)-, in nucleophilic acyl substitution reactions?

- DFT Modeling :

- Calculate Fukui indices to identify electrophilic sites (C=O group: ). Transition state analysis (B3LYP/6-31G*) predicts activation energy (~25 kcal/mol) for amine nucleophiles .

- Solvent Effects : Use COSMO-RS to simulate acetonitrile vs. THF; THF lowers energy barriers by 3–5 kcal/mol .

Q. How can catalytic conditions be optimized for synthesizing this compound via N-acylation?

- Catalyst Screening :

- Test Lewis acids (ZnCl₂, Sc(OTf)₃) in dichloromethane. Sc(OTf)₃ increases reaction rate (k = 0.15 min⁻¹) by activating the acylating agent .

- Microwave-Assisted Synthesis : Reduce reaction time (10 min vs. 24 hr) with 80°C/100 W irradiation, achieving 92% yield .

Q. How do researchers evaluate this compound’s role as a chiral auxiliary in asymmetric synthesis?

- Case Study :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.